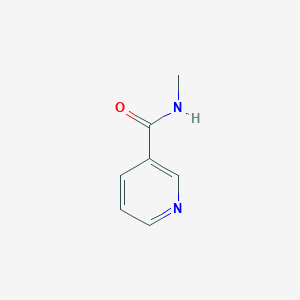

N'-Methylnicotinamide

Description

Properties

IUPAC Name |

N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXHFWBYUDDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870467 | |

| Record name | N-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114-33-0 | |

| Record name | N′-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methylnicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINYL METHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I82S5L8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103.5 °C | |

| Record name | N-methylnicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of N'-Methylnicotinamide: A Historical and Technical Guide

Abstract

N'-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), was first identified in the early 1940s as a key component of urinary excretion following nicotinamide ingestion. Initially considered an inactive detoxification product, subsequent research has unveiled its diverse biological activities, implicating it in vascular health, inflammation, and thrombosis. This technical guide provides an in-depth exploration of the discovery of MNA, detailing the historical scientific context, the key researchers involved, and the seminal experimental protocols that led to its isolation and characterization. Quantitative data from foundational studies are presented, and the metabolic pathways and experimental workflows of the era are visualized. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of nicotinamide metabolism.

Historical Context: The Quest to Understand Nicotinamide Metabolism

The discovery of this compound is rooted in the broader scientific endeavor to understand the metabolic fate of nicotinamide, a crucial nutrient in the prevention of pellagra. In the early 20th century, the role of nicotinamide as a vitamin was established, but the mechanisms of its utilization and excretion in the body remained largely unknown. The prevailing hypothesis was that excess nicotinamide was either excreted unchanged or converted into other compounds for elimination.

The scientific landscape of the 1940s was characterized by the development of new analytical techniques, including fluorimetry, which enabled the detection and quantification of minute amounts of substances in biological fluids. This technological advancement was pivotal in the discovery of MNA. The initial focus of researchers was to identify and quantify the urinary metabolites of nicotinamide to assess nutritional status and understand its metabolic pathways.

The Seminal Discovery and Key Researchers

The pioneering work on the identification of MNA was conducted by a group of scientists at the Lister Institute of Preventive Medicine in London.

-

P. Ellinger and R. A. Coulson were instrumental in demonstrating the presence of a methylated nicotinamide derivative in urine. In the early 1940s, they established that the administration of nicotinamide to humans and animals led to the excretion of a substance that was later identified as this compound.[1][2] Their work laid the foundation for understanding that methylation is a key step in nicotinamide metabolism.

-

M. M. Abdel Kader collaborated with Ellinger in further elucidating the metabolism of nicotinamide and its derivatives. Their research in the late 1940s provided a more comprehensive picture of nicotinamide metabolism in various species.[3]

-

Gulio Cantoni made a significant contribution in 1951 by partially purifying and characterizing the enzyme responsible for the methylation of nicotinamide: nicotinamide N-methyltransferase (NNMT) .[4][5] This was a landmark achievement, as NNMT was the first methyltransferase to be characterized.[5] Cantoni's work provided the enzymatic basis for the formation of MNA.

Data Presentation: Quantitative Analysis from Early Studies

The early studies on MNA focused on its excretion in urine as a measure of nicotinamide metabolism. The following tables summarize the quantitative data from these foundational papers.

| Subject | Nicotinamide Dose | This compound Excretion (mg/day) | Source |

| Human | Basal (no supplement) | 2 - 12 | Ellinger & Coulson, 1944[1] |

| Human | 100 mg | 15 - 30 | Ellinger & Coulson, 1944[1] |

| Human | 500 mg | 40 - 60 | Ellinger & Coulson, 1944[1] |

| Rat | Basal (no supplement) | Trace amounts | Ellinger & Abdel Kader, 1949[3] |

| Rat | Nicotinamide supplement | Significant increase | Ellinger & Abdel Kader, 1949[3] |

Table 1: Urinary Excretion of this compound in Humans and Rats

| Species | Nicotinamide Conversion to this compound |

| Human | Primary route of excretion |

| Dog | Significant methylation |

| Rat | Methylation occurs |

| Rabbit | Limited methylation |

| Guinea Pig | Limited methylation |

Table 2: Species-dependent Variation in Nicotinamide Methylation (Qualitative)

Experimental Protocols: The Fluorimetric Estimation of this compound

The primary method used for the quantification of MNA in early studies was a fluorimetric assay. This method relies on the conversion of MNA into a highly fluorescent compound upon reaction with a ketone in an alkaline solution.

Principle:

This compound is reacted with a ketone (e.g., acetone) in a strong alkaline medium (NaOH) to form a fluorescent derivative. The intensity of the fluorescence, measured with a fluorimeter, is directly proportional to the concentration of MNA in the sample.

Reagents:

-

Urine sample: Collected over a 24-hour period.

-

Adsorbent: Permutit or a similar ion-exchange material.

-

Eluent: Saturated aqueous solution of KCl.

-

Ketone: Acetone or methylethylketone.

-

Alkali: 5N Sodium Hydroxide (NaOH).

-

Acid: 5N Hydrochloric Acid (HCl).

-

Standard Solution: A known concentration of synthetic this compound chloride.

Procedure:

-

Adsorption: A measured volume of urine is passed through a column containing an adsorbent material (e.g., Permutit). MNA, being a quaternary ammonium compound, is retained by the adsorbent, while other interfering substances are washed out.

-

Elution: The adsorbed MNA is then eluted from the column using a saturated solution of potassium chloride.

-

Fluorophore Development:

-

An aliquot of the eluate is mixed with the ketone.

-

A strong alkali (NaOH) is added, and the mixture is allowed to react for a specific time (e.g., 5 minutes). This step is critical for the development of the fluorescent compound.

-

The reaction is stopped by the addition of acid (HCl).

-

The mixture is then heated in a boiling water bath for a set period (e.g., 5 minutes) to stabilize the fluorophore.

-

-

Fluorimetric Measurement: The fluorescence of the resulting solution is measured using a fluorimeter. The readings are compared against a standard curve prepared with known concentrations of MNA to determine the amount of MNA in the original urine sample.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound Formation

Caption: Metabolic pathway of this compound formation and excretion.

Experimental Workflow for Fluorimetric Estimation of MNA

Caption: Generalized workflow for the fluorimetric estimation of MNA in urine.

Conclusion: From an "Inactive" Metabolite to a Bioactive Molecule

The discovery of this compound in the 1940s was a pivotal moment in our understanding of nicotinamide metabolism. For many years, MNA was regarded as a mere byproduct of detoxification, a way for the body to eliminate excess nicotinamide. The early research, focused on its urinary excretion, provided valuable insights into the metabolic pathways of this essential vitamin. The development of fluorimetric assays by pioneers like Ellinger and Coulson enabled the quantification of MNA and laid the groundwork for future studies.

The historical context is crucial for appreciating the evolution of our understanding of MNA. What was once considered an inert metabolite is now recognized as a molecule with significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects. The foundational work of these early researchers, therefore, not only unraveled a key aspect of vitamin metabolism but also unknowingly opened the door to a new field of research into the bioactive properties of nicotinamide metabolites. This historical perspective serves as a reminder of how scientific understanding evolves and how yesterday's "inactive" molecules can become tomorrow's therapeutic targets.

References

- 1. The urinary elimination of nicotinamide methochloride by man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The urinary elimination of nicotinamide methochloride by man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation of nicotinamide with soluble enzyme system from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N'-Methylnicotinamide

An In-depth Technical Guide to the Physicochemical Properties of N'-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MNAM), a primary metabolite of nicotinamide (Vitamin B3), has transitioned from being considered an inactive byproduct to a molecule of significant interest in biomedical research. Its roles in various signaling pathways and its therapeutic potential necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of MNAM, details the experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

A compound's behavior in both biological and experimental systems is fundamentally governed by its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling requirements.

Structural and General Properties

This compound is classified as a pyridinecarboxamide, where one of the amide hydrogens of nicotinamide is substituted with a methyl group.

Table 1: General and Structural Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-methylpyridine-3-carboxamide | [1] |

| Synonyms | N-Methylnicotinamide, 114-33-0, 3-(Methylcarbamoyl)pyridine, Nicotinic acid methylamide | [1] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1] |

| Physical Form | Crystalline solid | [2] |

| CAS Number | 114-33-0 | [1][2] |

Thermodynamic Properties

Thermodynamic properties such as melting and boiling points are critical indicators of purity and are essential for manufacturing and storage protocols.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 102 - 109 °C | [1][3] |

| Boiling Point | Not Available | [4] |

Solubility and Partitioning

Solubility in aqueous and organic solvents is a crucial determinant of a compound's bioavailability and its suitability for various experimental assays. The partition coefficient (logP) provides insight into its lipophilicity and ability to cross biological membranes.

Table 3: Solubility and Partition Coefficient of this compound

| Property | Value | Solvent/System | Source(s) |

| Water Solubility | 18.6 g/L (Predicted) | Water | [4] |

| 100 mg/mL (734.4 mM) | H₂O | [5] | |

| ~10 mg/mL | PBS (pH 7.2) | [2] | |

| Organic Solubility | 50 mg/mL (367.24 mM) | DMSO | [5] |

| ~15 mg/ml | DMSO and DMF | [2] | |

| ~2.5 mg/ml | Ethanol | [2] | |

| logP (Octanol/Water) | 0.00 (Experimental) | Octanol/Water | [1] |

| 0.65 (Predicted) | ALOGPS | [4][6][7] | |

| -0.17 (Predicted) | ChemAxon | [4][6][7] |

Ionization Properties

The acid dissociation constant (pKa) is vital for predicting a compound's charge state at a given pH, which profoundly affects its solubility, absorption, and interaction with biological targets.

Table 4: Ionization Properties of this compound

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 13.75 (Predicted) | [4][6][7] |

| pKa (Strongest Basic) | 3.62 (Predicted) | [4][6][7] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[8]

-

Methodology: Capillary Melting Point Method.[3][7][9]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heating block or oil bath and affixed to a calibrated thermometer.[3]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[8] A narrow range (0.5-1.0°C) typically indicates high purity.[3]

-

Solubility Determination

Thermodynamic solubility is measured when a solution is in equilibrium with an excess of the solid drug.

-

Methodology: Saturation Shake-Flask Method.[10][11]

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The suspension is allowed to settle, and the saturated supernatant is separated from the excess solid by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

-

Partition Coefficient (logP) Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.

-

Methodology: Shake-Flask Method (OECD Guideline 107).[13][14][15]

-

System Preparation: A small, accurately weighed amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water in a vessel.

-

Equilibration: The vessel is shaken vigorously at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically 2 hours).[16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[13]

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

pKa Determination

The ionization constant can be determined by monitoring changes in a pH-dependent property, such as UV absorbance.

-

Methodology: UV-Spectrophotometric Titration.[1][17][18]

-

Solution Preparation: A stock solution of this compound is prepared. A series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.[1]

-

Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microplate or individual cuvettes. The UV-Vis absorbance spectrum (e.g., 230-500 nm) of each solution is recorded.[1]

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species show a significant difference is plotted against the pH of the buffer.

-

Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.[18]

-

Biological Role and Key Signaling Pathways

This compound is an active metabolite involved in several critical cellular pathways. Its production and subsequent actions can influence cellular metabolism, inflammation, and redox status.

Nicotinamide Metabolism Pathway

MNAM is a central product of the nicotinamide salvage pathway. Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme primarily found in the liver and adipose tissue, catalyzes the methylation of nicotinamide.[6][19] This reaction uses S-adenosylmethionine (SAM) as the methyl donor, producing MNAM and S-adenosyl-L-homocysteine (SAH).[19] MNAM can be further oxidized by aldehyde oxidase (AOX) into N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted.[20]

Regulation of NAD⁺ and Homocysteine Metabolism

The activity of NNMT has significant downstream metabolic consequences. By consuming nicotinamide, NNMT can limit the substrate available for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions.[4][6] Simultaneously, the production of SAH, which is subsequently hydrolyzed to homocysteine (Hcy), links this pathway to one-carbon metabolism and potential cardiovascular risk when dysregulated.[6]

Anti-Thrombotic and Anti-Inflammatory Signaling

MNAM has demonstrated anti-thrombotic and anti-inflammatory effects, which are largely attributed to its ability to stimulate the production and release of prostacyclin (PGI₂).[21] This action is mediated through the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[20][22] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, contributing to vascular health.[23][24]

Pro-Inflammatory Signaling in Cancer

In certain contexts, particularly in cancer, the overexpression of NNMT can lead to a pro-inflammatory environment.[19] By depleting cellular NAD⁺ pools, elevated NNMT activity can activate the STAT3 signaling pathway.[4][19] Activated STAT3 upregulates the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and enzymes such as COX-2, leading to the accumulation of Prostaglandin E2 (PGE₂), which can promote tumor growth and migration.[19][25][26]

Conclusion

This compound possesses a distinct set of physicochemical properties, characterized by high aqueous solubility, a melting point just over 100 °C, and a near-neutral partition coefficient, indicating a hydrophilic nature. These properties are critical for its biological role as a signaling molecule and inform its handling and use in research and drug development. As a product of the NNMT enzyme, MNAM is a key node in cellular metabolism, influencing NAD⁺ levels, one-carbon metabolism, and downstream signaling cascades that regulate inflammation, thrombosis, and cell proliferation. The provided data and protocols serve as a foundational resource for professionals working to further elucidate and harness the therapeutic potential of this endogenous metabolite.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. oecd.org [oecd.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Activation of the nicotinamide N-methyltransferase (NNMT)-1-methylnicotinamide (MNA) pathway in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of N'-Methylnicotinamide from Nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of N'-Methylnicotinamide (MNA), also known as 1-methylnicotinamide, is a critical metabolic process primarily catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT). This reaction involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a form of vitamin B3. The products of this irreversible methylation are MNA and S-adenosyl-L-homocysteine (SAH).[1][2] While historically viewed as a detoxification pathway for excess nicotinamide, emerging evidence has positioned NNMT as a pivotal regulator in cellular metabolism, energy homeostasis, and epigenetic programming.[3][4]

Elevated expression of NNMT is implicated in a range of pathologies including metabolic syndrome, obesity, various cancers, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6][7] The enzyme's activity directly impacts the cellular pools of NAM and SAM. The consumption of NAM can limit the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[3][8] Concurrently, the depletion of SAM and the generation of SAH can alter the cell's methylation potential, leading to epigenetic modifications that influence gene expression.[3][9] This guide provides a comprehensive overview of the core biosynthetic pathway, enzyme kinetics, relevant experimental methodologies, and the associated signaling networks, offering a technical resource for professionals in research and drug development.

The Core Biosynthetic Pathway: Nicotinamide N-Methyltransferase (NNMT)

The central reaction in the biosynthesis of this compound is the N-methylation of nicotinamide. This process is catalyzed by Nicotinamide N-methyltransferase (NNMT, E.C. 2.1.1.1).[10]

-

Substrates :

-

Enzyme :

-

Products :

The overall reaction is as follows: Nicotinamide + S-adenosyl-L-methionine ---(NNMT)--> this compound + S-adenosyl-L-homocysteine

Visualizing the Biosynthetic Reaction

The diagram below illustrates the enzymatic conversion of nicotinamide to this compound.

Enzyme Kinetics and Reaction Mechanism

The kinetic mechanism of NNMT has been investigated, with evidence pointing towards a Bi-Bi reaction. While some studies have proposed a random sequential Bi-Bi mechanism, more extensive research, including initial velocity and product inhibition studies, strongly supports a rapid equilibrium ordered Bi-Bi mechanism .[2][3][12]

In this ordered mechanism:

-

SAM binds first to the free enzyme (NNMT) to form the NNMT-SAM binary complex.

-

Nicotinamide then binds to the NNMT-SAM complex, forming the ternary NNMT-SAM-NAM complex.

-

The methyl transfer reaction occurs.

-

The methylated product, this compound (MNA), is released first.

-

Finally, SAH is released, regenerating the free enzyme.[3][12]

This ordered mechanism is supported by the significant difference in the Michaelis-Menten constants (Km) for the two substrates.[2]

Visualizing the Kinetic Mechanism

The following diagram depicts the rapid equilibrium ordered Bi-Bi kinetic pathway for NNMT.

Quantitative Data Summary

The following tables summarize key quantitative data related to NNMT kinetics and inhibition, providing a basis for experimental design and comparison.

Table 1: Michaelis-Menten Constants (Km) for NNMT Substrates

| Substrate | Species | Km Value (μM) | Source |

| S-adenosyl-L-methionine (SAM) | Human | 8.5 ± 0.8 | [2] |

| Nicotinamide (NAM) | Human | 199 ± 32 | [2] |

| 4-Phenylpyridine | Human | Similar to NAM | [13][14] |

Note: 4-Phenylpyridine is a very poor substrate for NNMT, with a kcat less than 0.15% of that for nicotinamide.[13][14]

Table 2: Specific Activity of Recombinant Human NNMT

| Substrate | Specific Activity | Conditions | Source |

| Nicotinamide | > 100 nmol/min/mg | 37°C | [15] |

| 4-Phenylpyridine | 1.7 ± 0.03 nmol/h/mg | Not specified | [13][14] |

Table 3: IC50 Values for Selected NNMT Inhibitors

| Inhibitor | Type | IC50 Value (μM) | Source |

| S-adenosyl-L-homocysteine (SAH) | General Methyltransferase Inhibitor | 26.3 ± 4.4 | [2] |

| Sinefungin | General Methyltransferase Inhibitor | 3.9 ± 0.3 | [2] |

| VH45 | Bisubstrate Inhibitor | 29.2 ± 4.0 | [2] |

| Compound 78 (Naphthalene-containing) | Bisubstrate Inhibitor | 1.41 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis.

Protocol for Recombinant Human NNMT Expression and Purification

This protocol is adapted for expressing N-terminally His-tagged human NNMT in E. coli.[15][17][18]

A. Expression

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human NNMT sequence with an N-terminal His-tag.

-

Pick a single colony and inoculate a 5 mL starter culture of LB broth with a suitable antibiotic (e.g., 50 µg/mL Ampicillin). Incubate overnight at 37°C with vigorous shaking.[18]

-

Inoculate 500 mL of LB broth (with antibiotic) with the overnight culture and grow at 37°C until the optical density at 600 nm (A600) reaches 0.5-0.6.[18]

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue incubation for 4 hours at 37°C or overnight at a lower temperature (e.g., 30°C) to potentially increase the yield of soluble protein.[18]

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification

-

Resuspend the cell pellet in cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 20% glycerol).

-

Lyse the cells by sonication on ice.[18]

-

Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged NNMT protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

-

Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions.

-

If necessary, perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 20% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[15]

-

Store the purified enzyme in aliquots at -80°C.

Protocol for a Fluorometric NNMT Activity Assay

This protocol is based on a coupled-enzyme assay that detects the formation of SAH.[19][20]

Principle : NNMT produces SAH, which is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-sensitive probe to generate a fluorescent signal.

A. Reagent Preparation

-

Assay Buffer : e.g., 50 mM Tris-HCl (pH 8.6), 1 mM DTT.[21][22]

-

NNMT Enzyme : Dilute purified recombinant NNMT to the desired working concentration in assay buffer.

-

Substrate Mix : Prepare a mix containing NAM and SAM in assay buffer. Final concentrations in the reaction might be ~5 mM for NAM and ~5 µM for SAM.[22]

-

Detection Mix : Prepare a mix containing SAH hydrolase (also called SAH Enzyme Mix) and a thiol-detecting probe in an appropriate buffer as per the manufacturer's instructions.

B. Assay Procedure (96-well plate format)

-

Add 12.5 µL of the sample to be tested (e.g., purified enzyme, cell lysate) or positive control (known active NNMT) to the wells of a black microplate.[19]

-

Add 12.5 µL of the Substrate Mix to all wells to initiate the reaction.[19] For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate mix.[20]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[19][20]

-

Add 25 µL of the SAH Enzyme Mix (SAH hydrolase) to each well.[19]

-

Incubate at 37°C for 1 hour, protected from light.[19]

-

Add 50 µL of the working solution of the Thiol Detecting Probe to each well.[19]

-

Incubate at 37°C for 10-20 minutes, protected from light.[19][20]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm or 392/482 nm).[19][23]

-

Calculate NNMT activity based on a standard curve generated with a known concentration of a thiol-containing compound like glutathione (GSH) or by comparing to the enzyme control.[19]

Visualizing the NNMT Activity Assay Workflow

This diagram outlines the major steps in the fluorometric NNMT activity assay.

Signaling Pathways and Physiological Relevance

The activity of NNMT extends far beyond simple nicotinamide clearance, influencing major cellular signaling and metabolic networks.

Regulation of NAD+ and SAM Homeostasis

NNMT is a critical node linking the metabolic pathways of NAD+ and SAM.

-

NAD+ Metabolism : By consuming NAM, NNMT directly competes with the NAD+ salvage pathway, which converts NAM into nicotinamide mononucleotide (NMN) via the enzyme NAMPT.[4] Elevated NNMT activity can therefore lead to a depletion of the NAD+ pool, impacting the function of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1, SIRT3) and Poly(ADP-ribose) polymerases (PARPs), which are key regulators of metabolism, DNA repair, and aging.[3][8]

-

SAM Metabolism and Epigenetics : As a major consumer of SAM in certain tissues, NNMT activity influences the "methylation potential" of the cell, often represented by the SAM/SAH ratio. High NNMT activity can deplete SAM pools, leading to global hypomethylation of DNA and histones.[3][9] This epigenetic remodeling can alter gene expression, contributing to disease states like cancer.[9]

Downstream Signaling Cascades

The consequences of NNMT activity and the production of MNA trigger several downstream signaling pathways.

-

STAT3 Signaling : NNMT overexpression has been shown to activate the STAT3 signaling pathway, partly through the reduction of NAD+ levels.[24][25] Activated STAT3 can upregulate the expression of pro-inflammatory and pro-proliferative genes like IL1β and COX2, contributing to inflammation and cancer progression.[24] The NNMT gene itself is also a target of STAT3, suggesting a potential positive feedback loop in cancer cells.[26]

-

Sirtuin Pathways : The relationship with sirtuins is complex. While NNMT activity can deplete the NAD+ required for sirtuin activity, its product MNA or other downstream effects can paradoxically upregulate sirtuins. In the liver, MNA can increase SIRT1 levels.[11] In other contexts, NNMT expression has been shown to increase SIRT3, a mitochondrial sirtuin that enhances the activity of Complex I of the electron transport chain, thereby boosting ATP synthesis.[27]

-

Prostacyclin (PGI2) Pathway : The product, MNA, is not merely an inert metabolite. It has been identified as an endogenous activator of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway in the vascular endothelium.[28] This pathway has significant anti-inflammatory and anti-thrombotic effects.[28][29]

Visualizing NNMT-Related Signaling Networks

This diagram provides a simplified overview of how NNMT activity influences key cellular signaling pathways.

NNMT as a Therapeutic Target

Given its upregulation in numerous diseases and its central role in metabolism, NNMT has emerged as a high-potential target for drug development.[5][6] Inhibition of NNMT is being explored as a therapeutic strategy for:

-

Metabolic Diseases : By inhibiting NNMT in adipose tissue, it is possible to increase NAD+ levels, enhance insulin sensitivity, and boost energy expenditure.[1]

-

Oncology : In cancer cells, NNMT inhibition can disrupt tumor metabolism, reverse epigenetic changes that drive malignancy, and potentially overcome drug resistance.[6][9]

-

Liver Diseases : Targeting NNMT may help mitigate metabolic dysregulation in liver diseases.[2]

Strategies for targeting NNMT include the development of small molecule inhibitors and RNA interference (RNAi) technologies.[6][8] Small molecule inhibitors are typically designed to be competitive with either the nicotinamide or SAM binding sites, or as bisubstrate inhibitors that occupy both pockets simultaneously to mimic the reaction's transition state.[2][8][30] The development of potent and selective NNMT inhibitors remains an active and promising area of research.[7][16]

References

- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revolutionhealth.org [revolutionhealth.org]

- 10. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NNMT Gene: Function, Regulation, and Health Implications [learn.mapmygenome.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. msesupplies.com [msesupplies.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. abostecbio.com [abostecbio.com]

- 18. mdanderson.org [mdanderson.org]

- 19. tribioscience.com [tribioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. abcam.co.jp [abcam.co.jp]

- 24. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 30. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Nicotinamide N-Methyltransferase (NNMT) in N'-Methylnicotinamide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), resulting in the formation of N'-Methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This enzymatic reaction is a key step in the catabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3] The activity of NNMT has significant implications in various physiological and pathological processes, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the core functions of NNMT in MNA synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Enzymatic Synthesis of this compound by NNMT

The synthesis of MNA is a bimolecular reaction catalyzed by NNMT. The enzyme utilizes nicotinamide as the methyl acceptor and S-adenosyl-L-methionine (SAM) as the methyl donor.[3] The reaction proceeds via a rapid equilibrium ordered Bi-Bi mechanism, where SAM binds to the enzyme first, followed by the binding of nicotinamide.[3][5] After the methyl group transfer, MNA is released, followed by the release of S-adenosyl-L-homocysteine (SAH).[3][5]

Chemical Reaction:

Nicotinamide + S-adenosyl-L-methionine NNMT--> this compound + S-adenosyl-L-homocysteine

Quantitative Data

Table 1: Kinetic Parameters of NNMT

This table summarizes the Michaelis-Menten constants (Km) for the substrates of human and mouse NNMT, providing insight into the enzyme's affinity for these molecules.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Human Liver | Nicotinamide | 430 | [6] |

| Human Recombinant | Nicotinamide | 105 - 199 | [5][7] |

| Human Liver | S-adenosyl-L-methionine | 1.8 | [6][7] |

| Human Recombinant | S-adenosyl-L-methionine | 8.5 | [5] |

| Mouse Liver | Nicotinamide | 370 | [8] |

| Mouse Liver | S-adenosyl-L-methionine | 6.5 | [8] |

| Human Recombinant | 4-phenylpyridine | Similar to Nicotinamide | [9] |

Table 2: Inhibitory Constants (IC50) of Selected NNMT Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) for various compounds against NNMT, indicating their potency as inhibitors.

| Inhibitor | Enzyme Source | IC50 (µM) | Reference |

| JBSNF-000088 | Human NNMT | 1.8 | [10][11] |

| JBSNF-000088 | Monkey NNMT | 2.8 | [10][11] |

| JBSNF-000088 | Mouse NNMT | 5.0 | [10][11] |

| JBSNF-000088 | U2OS cells | 1.6 | [10] |

| JBSNF-000088 | 3T3L1 cells | 6.3 | [10] |

| 5-amino-1-methylquinolinium | Human NNMT | 1.2 | [12] |

| 3-amino-isoquinoline | Human NNMT | 6.3 | [12] |

| Benzimidazole analog | Human NNMT | 16.7 | [12] |

| VH45 (bisubstrate inhibitor) | Human NNMT | 29.2 | [5] |

| N1-methylnicotinamide | Human Liver NNMT | 60 | [6] |

| N1-methylnicotinamide | COS-1 cell-expressed NNMT | 30 | [6] |

Table 3: Effects of NNMT Modulation on MNA and NAD+ Levels

This table quantifies the impact of altering NNMT expression on the cellular concentrations of its product, MNA, and the related essential coenzyme, NAD+.

| Cell Line | NNMT Modulation | Fold Change in MNA | Fold Change in NAD+ | Reference |

| A549 | Overexpression | ~9-fold increase | ~25% decrease | [13] |

| Cancer-associated fibroblasts (CAFs) | Knockdown | - | Increased | [14] |

Experimental Protocols

NNMT Activity Assay (Fluorescence-Based)

This protocol outlines a common method for measuring NNMT activity using a fluorometric approach.

Principle: The assay indirectly measures the production of SAH, which is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

SAH detection kit (commercially available)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture containing assay buffer, nicotinamide, and the test compound (inhibitor) in a microplate well.

-

Initiate the reaction by adding a solution of recombinant NNMT and SAM.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction according to the SAH detection kit instructions.

-

Add the detection reagents from the kit, which will generate a fluorescent product in proportion to the amount of SAH produced.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate NNMT activity based on a standard curve generated with known concentrations of SAH.

Quantification of this compound (MNA) by HPLC-UV

This protocol describes a method for the quantitative analysis of MNA in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection.[15][16][17]

Principle: MNA is separated from other components in a sample by reverse-phase HPLC and detected by its absorbance of UV light.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol)[16]

-

MNA standard for calibration

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

-

Sample Preparation:

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute MNA isocratically or with a gradient of the mobile phase.

-

Detect the absorbance of the eluate at the wavelength of maximum absorbance for MNA (typically around 264 nm).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the MNA standard.

-

Determine the concentration of MNA in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Logical Relationships

NNMT-Mediated Metabolic and Signaling Cascade

The enzymatic activity of NNMT initiates a cascade of events that impact cellular metabolism and signaling. The consumption of SAM can affect global methylation patterns, while the reduction in the nicotinamide pool can lead to decreased NAD+ levels.[3]

Caption: Figure 1: NNMT's central role in metabolism.

Upstream Regulation and Downstream Effects of NNMT

The expression of NNMT is regulated by transcription factors, and its product, MNA, can have downstream effects on other signaling molecules. This diagram illustrates the known regulatory relationships.

Caption: Figure 2: Regulation and downstream effects of NNMT.

Experimental Workflow for NNMT Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing inhibitors of NNMT.

Caption: Figure 3: Workflow for NNMT inhibitor discovery.

Conclusion

NNMT is a pivotal enzyme at the intersection of nicotinamide metabolism and cellular methylation, with its primary role being the synthesis of this compound. The dysregulation of NNMT activity is increasingly implicated in a range of diseases, highlighting its potential as a significant therapeutic target. This technical guide has provided a comprehensive overview of the core aspects of NNMT function, including quantitative kinetic and inhibitory data, detailed experimental methodologies for its study, and visual representations of its regulatory and signaling networks. This information serves as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are focused on understanding and targeting this important metabolic enzyme.

References

- 1. Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Mouse liver nicotinamide N-methyltransferase pharmacogenetics: biochemical properties and variation in activity among inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N'-Methylnicotinamide in the NAD+ Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of N'-Methylnicotinamide (MNAM), a critical metabolite in the NAD+ salvage pathway. It details its biosynthesis, metabolic fate, and its central role in maintaining cellular NAD+ homeostasis and regulating methyl-group metabolism. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

Introduction: The Role of MNAM in NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary route for NAD+ biosynthesis in mammals.[1][2] Within this pathway, the methylation of NAM to form this compound (MNAM or 1-MNA) represents a crucial regulatory and clearance mechanism. This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[3][4] While historically viewed as a simple clearance pathway for excess vitamin B3, the NNMT-mediated production of MNAM is now understood to be a key regulatory node linking NAD+ homeostasis, methyl-group metabolism, and cellular signaling.[5][6]

Biosynthesis and Metabolism of this compound

The formation and subsequent breakdown of MNAM is a two-step process primarily occurring in the cytosol.

2.1 Biosynthesis via Nicotinamide N-Methyltransferase (NNMT) NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[4][7] This irreversible reaction yields MNAM and S-adenosyl-L-homocysteine (SAH).[3] The primary function of this step is to regulate the intracellular concentration of NAM.[5]

2.2 Oxidation and Excretion Following its synthesis, MNAM is further metabolized by the enzyme aldehyde oxidase (AOX).[7] This oxidation reaction converts MNAM into two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-5-carboxamide (4PY).[3][7] Both MNAM and its oxidized derivatives, 2PY and 4PY, are water-soluble and are ultimately excreted in the urine.[3][8]

Regulation of NAD+ Homeostasis and Signaling

The NNMT pathway is critical for maintaining cellular health by preventing the accumulation of NAM, which is a potent feedback inhibitor of NAD+-dependent enzymes.

3.1 Preventing Sirtuin and PARP Inhibition Sirtuins and PARPs release NAM as a byproduct of their catalytic activity. High concentrations of NAM inhibit these enzymes.[5][9] The methylation of NAM to MNAM effectively removes this inhibitory product, thus sustaining the activity of sirtuins and PARPs. This is particularly important as the affinity of NNMT for NAM is relatively low (Km ≈ 200 µM), meaning it becomes highly active precisely when NAM levels rise to concentrations that would inhibit other enzymes like SIRT1 (IC50 ≈ 50-180 µM) and SIRT3 (IC50 ≈ 37 µM).[5][10][11] In contrast, the primary NAD+ salvage enzyme, NAMPT, has a very high affinity (nM range) for NAM, allowing it to efficiently recycle low basal levels of NAM back into the NAD+ pool.[5]

3.2 Impact on Methyl-Group Homeostasis The NNMT reaction is a significant consumer of SAM. By converting SAM to SAH, elevated NNMT activity can decrease the cellular SAM/SAH ratio.[12] This ratio is a critical regulator of cellular methyltransferases responsible for epigenetic modifications, such as DNA and histone methylation.[5] Consequently, the MNAM pathway is a key link between NAD+ metabolism and epigenetic regulation.

References

- 1. aboutnad.com [aboutnad.com]

- 2. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of nicotinamide intake on urinary excretion of N1-methylnicotinamide and oxidation of [7a-14C]tryptophan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of N'-Methylnicotinamide in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (NAM), is emerging as a significant modulator of cellular energy metabolism. Produced by the enzyme nicotinamide N-methyltransferase (NNMT), MNAM stands at the crossroads of NAD+ salvage, methylation reactions, and cellular signaling. This technical guide provides an in-depth exploration of the multifaceted role of MNAM in regulating key metabolic pathways. It details the intricate relationship between MNAM, NAD+ homeostasis, and the activity of critical enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Furthermore, this document outlines the influence of MNAM on glycolysis and oxidative phosphorylation, presenting available quantitative data, comprehensive experimental protocols for its study, and detailed signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Cellular energy metabolism is a tightly regulated network of biochemical reactions essential for maintaining cellular homeostasis and function. Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in these processes, acting as a critical electron carrier in redox reactions and as a substrate for various signaling enzymes. The intracellular pool of NAD+ is dynamically maintained through de novo synthesis, the Preiss-Handler pathway, and the predominant salvage pathway.

This compound (MNAM) is a key product of the NAD+ salvage pathway, generated through the methylation of nicotinamide (NAM) by nicotinamide N-methyltransferase (NNMT). This reaction consumes S-adenosylmethionine (SAM) as a methyl donor. While historically viewed as a simple clearance mechanism for excess NAM, recent evidence indicates that MNAM is a bioactive molecule with regulatory functions in cellular energy metabolism. This guide delves into the core mechanisms by which MNAM influences cellular bioenergetics, providing a technical resource for researchers in the field.

The NAD+ Salvage Pathway and the Role of NNMT

The NAD+ salvage pathway is the primary mechanism for replenishing NAD+ pools in mammalian cells. It recycles nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+ by NMN adenylyltransferases (NMNATs).

NNMT introduces a critical regulatory branch in this pathway by diverting NAM towards the formation of MNAM. This action has two major consequences: it reduces the availability of NAM for NAD+ synthesis and it impacts the cellular methyl pool by consuming SAM.

N'-Methylnicotinamide: A Comprehensive Technical Guide on its Physiological Concentrations and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (a form of vitamin B3), is emerging as a molecule of significant interest in various fields of biomedical research. Once considered merely an excretory product, recent studies have unveiled its active roles in cellular signaling, energy metabolism, and the pathophysiology of several diseases. This technical guide provides an in-depth exploration of the physiological concentrations of MNAM, the methodologies for its quantification, and its intricate involvement in biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target the nicotinamide metabolic pathway.

Physiological Concentrations of this compound

The concentration of this compound in biological fluids can vary based on several factors, including diet, age, and the presence of pathological conditions such as renal or hepatic diseases[1]. The following tables summarize the reported physiological concentrations of MNAM in human plasma, urine, and cerebrospinal fluid, as well as in animal models.

Table 1: Physiological Concentrations of this compound in Human Biological Fluids

| Biological Fluid | Concentration Range | Notes | Reference(s) |

| Plasma/Serum | 1 - 117 ng/mL | Can be influenced by age and pathophysiological conditions.[1] | [1][2][3][4][5][6] |

| 4 - 120 ng/mL | Basal levels reported in a study developing an LC-MS/MS assay.[2][4][5] | [2][4][5] | |

| 6.2 - 116.7 ng/mL | Mean concentration of 18 ng/mL in subjects with various pathologies.[6] | [6] | |

| 2.5 - 80.0 ng/mL | Linear range of a validated LC-MS/MS method.[7][8] | [7][8] | |

| Urine | 0.5 - 25 µg/mL | Levels are dependent on factors like age and health status.[1][3] | [1][3] |

| 2000 - 15,000 ng/mL | Basal levels reported in a study using a HILIC-MS/MS assay.[2][4][5] | [2][4][5] | |

| Cerebrospinal Fluid (CSF) | At or below 0.1 µM | Baseline levels in a study on early Alzheimer's disease.[9] | [9] |

| Increased to 3.1 µM | Following high-dosage nicotinamide treatment.[9] | [9] |

Table 2: this compound Concentrations in Animal Models

| Animal Model | Tissue/Fluid | Concentration | Condition | Reference(s) |

| apoE/LDLR(-/-) mice | Plasma | 0.17 ± 0.04 µmol/L | Wild-type control | [10] |

| 0.30 ± 0.13 µmol/L | 2-month-old apoE/LDLR(-/-) | [10] | ||

| 1.083 ± 0.33 µmol/L | 6-month-old apoE/LDLR(-/-) with advanced atherosclerosis | [10] | ||

| Rat | Brain Tissue | Not specified | Increased 20-fold after administration of a prodrug. | [11] |

| Liver | Not specified | Increased 9-fold after administration of a prodrug. | [11] | |

| Plasma | Not specified | Increased 4-fold after administration of a prodrug. | [11] |

Experimental Protocols for this compound Quantification

Accurate quantification of MNAM is crucial for research and clinical applications. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Protocol 1: HPLC with Fluorescence Detection

This method is based on the derivatization of MNAM to a fluorescent compound.

1. Sample Preparation:

2. Derivatization:

-

Add an internal standard, such as N1-ethylnicotinamide (NEN)[1].

-

Induce a condensation reaction with acetophenone in NaOH at 0°C[1].

-

Follow with dehydration in formic acid and heat in a boiling water bath to form fluorescent 1,6-naphthyridine derivatives[1].

3. HPLC Analysis:

-

Column: Nucleosil 100-C18 reversed-phase column[1].

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (22%), triethylamine (0.5%), and 0.01 M sodium heptanesulfonate, adjusted to pH 3.2[1][3].

-

Detection: Spectrofluorimetry with excitation at 366 nm and emission at 418 nm[1][3].

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and selectivity for the simultaneous determination of nicotinamide and MNAM.

1. Sample Preparation:

2. LC-MS/MS Analysis:

-

Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm)[7][8].

-

Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid)[7][8].

-

Detection: Triple-quadrupole tandem mass spectrometer in positive ion mode[7][8].

-

Monitoring: Multiple reaction monitoring (MRM) is used to monitor precursor to product ion transitions:

Protocol 3: HILIC-MS/MS Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique suitable for polar analytes like MNAM.

1. Sample Preparation:

-

Details can vary, but often involve protein precipitation and dilution[2].

2. HILIC-MS/MS Analysis:

-

This method is particularly useful for quantifying MNAM in complex matrices like plasma and urine[2][4][5]. The specific column and mobile phase composition would be optimized for HILIC separation.

Signaling Pathways and Biological Roles

This compound is a product of the enzymatic reaction catalyzed by Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in regulating cellular metabolism.

Metabolic Pathway of Nicotinamide to this compound

The primary pathway for MNAM synthesis involves the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), a reaction catalyzed by NNMT. This process yields MNAM and S-adenosyl-L-homocysteine (SAH)[12][13][14].

Role in NAD+ Metabolism and Cellular Signaling

The activity of NNMT and the production of MNAM have significant implications for cellular NAD+ levels. By consuming nicotinamide, NNMT can regulate the substrate availability for the NAD+ salvage pathway, which is a primary route for NAD+ biosynthesis[12][15].

Elevated NNMT activity can lead to a depletion of the nicotinamide pool available for NAD+ synthesis, potentially impacting the function of NAD+-dependent enzymes like sirtuins and PARPs, which are critical regulators of cellular processes including DNA repair, inflammation, and metabolism[12][13][15].

Involvement in Disease Pathophysiology

Recent research has implicated altered MNAM levels and NNMT activity in a range of diseases:

-

Cancer: Increased NNMT expression has been observed in various cancers, where it may contribute to tumor progression by modulating cellular metabolism and epigenetic landscapes[15][16].

-

Metabolic Syndrome: NNMT is considered a potential therapeutic target for metabolic syndrome, as its activity is linked to obesity and insulin resistance[13][14][17].

-

Neurological Disorders: The metabolism of nicotinamide in the brain and its conversion to MNAM may influence neurotransmitter levels and have implications for neurodegenerative diseases[18][19][20].

-

Cardiovascular Disease: The progression of atherosclerosis has been associated with the upregulation of hepatic NNMT activity and increased plasma levels of MNAM[10].

Experimental Workflow for MNAM Analysis

The general workflow for the analysis of MNAM in biological samples is depicted below.

Conclusion

This compound has transitioned from being viewed as a simple metabolic byproduct to a key player in complex cellular signaling networks. Understanding its physiological concentrations and the factors that influence them is critical for elucidating its role in health and disease. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of MNAM, which is essential for advancing research in this exciting area. As our knowledge of the NNMT-MNAM-NAD+ axis grows, it is likely to present novel therapeutic opportunities for a wide range of pathological conditions.

References

- 1. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of endogenous concentrations of N1-methylnicotinamide in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of N-methylnicotinamide in the brain from a dihydropyridine-type prodrug: effect on brain choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Enhancement of brain choline levels by nicotinamide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Elevation of cerebrospinal fluid choline levels by nicotinamide involves the enzymatic formation of N1-methylnicotinamide in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinamide-N-methyltransferase is higher in the lumbar cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N'-Methylnicotinamide: A Technical Guide to its Therapeutic Potential in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (Vitamin B3), has emerged from being considered an inactive substance to a molecule of significant interest for its therapeutic potential.[1] Preliminary studies have unveiled its promising roles in cardiovascular protection, metabolic regulation, and anti-inflammatory responses. This in-depth technical guide synthesizes the current preclinical evidence on MNAM's therapeutic efficacy, delves into its mechanisms of action, and provides detailed experimental protocols to facilitate further research and development in this area.

Therapeutic Potential in Endothelial Dysfunction and Atherosclerosis

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. MNAM has demonstrated a significant capacity to protect against endothelial dysfunction and attenuate the development of atherosclerosis in preclinical models.

Quantitative Data Summary

| Experimental Model | Treatment Group | Key Findings | Reference |

| Apolipoprotein E-deficient (apoE-/-) mice on a high-fat, high-cholesterol diet | Low-dose MNAM | 24% improvement in endothelium-dependent vasorelaxation to acetylcholine. | [2] |

| High-dose MNAM | 36% improvement in endothelium-dependent vasorelaxation to acetylcholine. | [2] | |

| MNAM Treatment | Significant increase in nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) levels. | [2] | |

| MNAM Treatment | Significant decrease in asymmetric dimethylarginine (ADMA) concentrations. | [2] | |

| Hypertriglyceridemic rats (fructose-rich diet) | MNAM (100 mg/kg, p.o.) for 4 weeks | Prevention of impaired NO-dependent vasodilation. | [1] |

| Reduction in plasma triglyceride concentration from 4.25 ± 0.27 to 2.22 ± 0.14 mmol/l (p < 0.001). | [1] | ||

| Diabetic rats (streptozotocin-induced) | MNAM (100 mg/kg, p.o.) | Prevention of impaired NO-dependent vasodilation. | [1] |

Mechanism of Action: The ADMA-DDAH Axis